Amino-PEG8-alcohol falls under the category of polyethylene glycol derivatives. Its classification is significant in the fields of chemistry and biochemistry due to its dual functional groups that facilitate various chemical reactions and interactions with biological molecules.
Amino-PEG8-alcohol can be synthesized through the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator. This method is crucial for obtaining high-purity products. The polymerization process involves:
In industrial settings, large-scale production typically employs controlled polymerization processes to ensure product consistency and purity. These processes can be tailored for pharmaceutical applications under good manufacturing practices .
The molecular formula of Amino-PEG8-alcohol is , with a molecular weight of approximately 369.45 g/mol. The structure consists of:
The presence of these functional groups enables Amino-PEG8-alcohol to engage in diverse chemical reactions, making it suitable for various applications in chemical biology and drug development .
Amino-PEG8-alcohol is involved in several types of chemical reactions:
These reactions are essential for creating bioconjugates and modifying biomolecules for therapeutic purposes .
The mechanism of action for Amino-PEG8-alcohol primarily involves its interaction with various biological molecules through its functional groups:
Amino-PEG8-alcohol exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for applications requiring high biocompatibility and solubility .
Amino-PEG8-alcohol has a wide range of applications across various fields:
The development trajectory of PEG-based linkers reflects a continuous refinement process driven by evolving understanding of structure-function relationships in biotherapeutics:
First-Generation PEGylation (Random Conjugation): Early approaches utilized simple PEG diols or mono-methyl ethers for non-specific conjugation, primarily targeting lysine residues. This resulted in heterogeneous mixtures with unpredictable pharmacokinetics and often significant loss of bioactivity due to steric obstruction of active sites. The commercial failure of early ADCs like Mylotarg® (withdrawn in 2010) exemplified limitations associated with stochastic conjugation chemistries and suboptimal linker designs [4].
Heterobifunctional PEG Revolution: The advent of asymmetric PEG derivatives (e.g., amine-PEG-acid, maleimide-PEG-NHS) in the 1990s-2000s enabled sequential, directional conjugation strategies. Amino-PEG8-alcohol belongs to this transformative class, allowing orthogonal modification of two distinct functional groups. Its design specifically enables site-specific conjugation – the amine for stable amide bond formation with carboxyl groups or NHS esters, and the hydroxyl for further derivatization or direct participation in conjugation chemistry (e.g., carbamate formation) [8].
Precision Engineering Era: Contemporary research (post-2010) emphasizes discrete PEG spacers with defined chain lengths over polydisperse mixtures. Amino-PEG8-alcohol exemplifies this shift toward homogeneity, ensuring consistent pharmacokinetic behavior and reproducible drug-to-antibody ratios (DAR) [3] [9]. This evolution directly addressed the narrow therapeutic indices plaguing 2nd-generation ADCs like Kadcyla® (DAR ~3.5) and Adcetris® (DAR ~4), paving the way for 3rd-generation constructs with optimized safety and efficacy profiles [4].
Table 1: Evolution of PEGylation Technologies in Bioconjugation Applications
Generation | Time Period | Key PEG Linker Attributes | Representative Therapeutics | Limitations Addressed |
---|---|---|---|---|
1st (Random) | 1980s-1990s | Polydisperse PEGs; Single functionality | PEG-adenosine deaminase (Adagen®) | Immunogenicity; Rapid clearance |
2nd (Heterobifunctional) | 1990s-2010s | Discrete PEGs; Dual functionalities (e.g., NH₂-PEG-CO₂H) | PEG-interferon α-2a (Pegasys®) | Conjugation heterogeneity; Bioactivity loss |
3rd (Site-Specific) | 2010s-Present | Discrete multi-unit PEGs (e.g., Amino-PEG8-alcohol); Orthogonal reactivities | Trodelvy® (PEG-containing CL2A linker) | Narrow therapeutic index; Aggregation |
The molecular architecture of Amino-PEG8-alcohol confers distinctive advantages for constructing sophisticated bioconjugates:
Terminal Functionality Synergy: The primary amine group (-NH₂) exhibits high reactivity toward electrophiles including activated esters (e.g., NHS, sulfonate), carbonyls (aldehydes/ketones via reductive amination), and isocyanates. Meanwhile, the terminal hydroxyl (-OH) enables nucleophilic displacement (e.g., mesylate/chloride substitution), esterification, carbamate formation, or conversion to more reactive handles like azides or alkynes for click chemistry [6] [7]. This dual-reactivity permits sequential, chemoselective conjugation strategies essential for complex constructs like site-specific ADCs or multi-ligand targeting systems.
Precision Spacer Length: The octa-ethylene glycol chain (PEG8) spans approximately 35.2 Å, creating an optimal spatial separation between conjugated moieties. This distance critically minimizes steric interference between large biomolecules (e.g., antibodies and enzymes) and their interaction partners or substrates. In the context of Staphylokinase (SAK) conjugates, analogous PEG spacers preserved >85% bioactivity by distancing the bulky arabinogalactan polymer from the enzyme's active site [1]. The "8-unit" length specifically balances effective shielding of conjugated payloads from immune recognition while maintaining acceptable viscosity in formulated products.
Hydration and Flexibility Dynamics: Each ethylene oxide unit coordinates 2-3 water molecules, creating a significant hydration shell around the linker. This aqueous microenvironment shields conjugated hydrophobic payloads (e.g., SN-38 in Trodelvy®) from aggregation and precipitation [9]. Furthermore, the C-O bond rotational flexibility within PEG8 creates a dynamic "swinging arm" effect, enhancing the probability of successful target binding compared to rigid alkyl spacers.
Table 2: Functional Group Utility in Bioconjugation Strategies
Functional Group | Reaction Partners | Conjugation Chemistry | Key Applications | Reference Examples |
---|---|---|---|---|
Primary Amine (-NH₂) | Activated esters (NHS, PFP) | Amide bond formation | Antibody modification; Carrier protein coupling | [3] [8] |
Primary Amine (-NH₂) | Aldehydes | Reductive amination | Glycoprotein conjugation; Surface immobilization | [6] [8] |
Hydroxyl (-OH) | Carboxylic acids | Esterification (via DCC/EDC) | Prodrug synthesis; Polymer conjugation | [7] |
Hydroxyl (-OH) | Isocyanates | Urethane formation | Polyurethane-based drug carriers | [6] |
Hydroxyl (-OH) | Mesylates/Tosylates | Nucleophilic substitution | Linker elongation; Functional group conversion | [7] |
The PEG₈ segment in Amino-PEG8-alcohol is not merely an inert tether but actively modulates critical physicochemical and pharmacological properties:
Solubility Enhancement Mechanisms: The strong hydrogen-bonding capacity of ethylene oxide units significantly increases aqueous solubility of conjugated hydrophobic payloads. In Trodelvy® (sacituzumab govitecan), the PEG-containing CL2A linker elevates the water solubility of SN-38 (a poorly soluble camptothecin analog) by >100-fold, enabling practical formulation concentrations [9]. This amphiphilic nature also reduces aggregation propensity – a major limitation for ADCs with high drug-to-antibody ratios (DAR). PEG8 spacers maintain conjugate solubility even at DAR values exceeding 7.0, as demonstrated in Trodelvy®'s high DAR of 7.6 [9]. The hydration shell effectively shields hydrophobic cytotoxic payloads during systemic circulation, preventing protein opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).
Pharmacokinetic Optimization: Conjugation through Amino-PEG8-alcohol derivatives significantly extends plasma half-life by two complementary mechanisms: (1) increased hydrodynamic radius retards renal filtration (molecular weight cutoff ~45-50 kDa for glomerular filtration), and (2) the PEG shield reduces proteolytic degradation and receptor-mediated uptake by RES organs. In pharmacokinetic studies of arabinogalactan-PEG-SAK conjugates, the PEGylated variants exhibited 5.8-fold longer circulation half-life compared to non-PEGylated counterparts [1]. This translates directly to reduced dosing frequency and improved patient compliance in chronic therapies.
Stability Under Physiological Stress: The electron-dense oxygen atoms within the PEG₈ chain create a protective hydration sphere that sterically hinders nucleophilic attack on sensitive bonds (e.g., ester or carbonate linkages in prodrugs). Additionally, PEG spacers demonstrate remarkable chemical inertness across wide pH ranges (pH 3-10) and resist enzymatic degradation. In Zynlonta® (loncastuximab tesirine), the MP-PEG8-VA-PABC linker maintains exceptional plasma stability while allowing efficient payload release via cathepsin B cleavage within lysosomes [9]. PEGylation also confers resistance to thermal denaturation, as evidenced by studies where PEGylated proteins retained >90% activity after 24 hours at 45°C versus <20% for native counterparts [8].
Table 3: Impact of PEG Spacers on Physicochemical Properties of Bioconjugates
Property | Modulation Mechanism | Quantitative Improvement | Consequence for Therapeutics | Evidence Source |
---|---|---|---|---|
Aqueous Solubility | Hydrogen bonding with water molecules | Up to 100-fold increase for hydrophobic payloads | Enables high-DAR ADCs; Reduces aggregation | [3] [9] |
Plasma Half-life | Increased hydrodynamic volume; Reduced RES uptake | 3.5 to 5.8-fold extension in various conjugates | Less frequent dosing; Lower Cₘₐₓ-related toxicity | [1] [9] |
Proteolytic Resistance | Steric shielding of cleavage sites | Protease degradation reduced by 60-85% | Enhanced bioavailability; Reduced immunogenicity | [1] [8] |
Thermal Stability | Hydration shell prevents unfolding | ΔTₘ increased by 8-15°C | Improved shelf-life; Tolerance to physiological fever | [8] |
Target Affinity | Optimal spacer length maintains binding kinetics | KD preserved within 2-fold vs unconjugated ligand | Maintains efficacy despite conjugation | [1] [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7